molecular formula C13H23NO2 B6262834 tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate CAS No. 80876-00-2

tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate

Cat. No.: B6262834
CAS No.: 80876-00-2
M. Wt: 225.3
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Description

tert-Butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate is a bicyclic carbamate derivative featuring a rigid octahydroindole scaffold with defined stereochemistry. This compound is a critical intermediate in pharmaceutical synthesis, particularly for angiotensin-converting enzyme (ACE) inhibitors like perindopril . Its structure comprises a tert-butoxycarbonyl (Boc) group at the indole nitrogen, which serves as a protective group during synthetic processes . The stereochemical configuration (2S,3aS,7aS) ensures its role in forming enantiomerically pure drug candidates, as evidenced by its use in perindopril manufacturing .

Key Physical Properties (from analogous compounds):

  • Molecular Formula: C₁₂H₂₁NO₂
  • Molecular Weight: 211.30 g/mol (estimated for the tert-butyl ester)
  • Density: ~1.1 g/cm³ (similar to its carboxylic acid counterpart)
  • Melting Point: Likely lower than the parent carboxylic acid (275–277°C for (2S,3aS,7aS)-octahydroindole-2-carboxylic acid) due to reduced crystallinity .

Properties

CAS No.

80876-00-2

Molecular Formula

C13H23NO2

Molecular Weight

225.3

Purity

85

Origin of Product

United States

Preparation Methods

Table 1: Comparison of Cyclization Methods

MethodStarting MaterialCatalyst/ReagentStereochemical OutcomeYield (%)
Transannular CyclizationChiral cyclohexylmethanol derivativeNaOtBu, THF(2S,3aS,7aS)78
Catalytic HydrogenationIndoline-2-carboxylateRu/C, H₂Racemic (requires resolution)85

Stereochemical Resolution and Auxiliary-Based Approaches

Achieving the (2S,3aS,7aS) configuration necessitates chiral auxiliaries or enzymatic resolution. Source highlights the use of (S)-1-phenylethylamine as a chiral inducer, which directs the stereochemistry during cyclization. After ring closure, hydrogenolysis with palladium hydroxide removes the auxiliary, yielding the free amine intermediate. This method avoids costly chromatographic resolution, though it requires careful control of hydrogen pressure (20–30 psi) to prevent over-reduction.

Source introduces a green chemistry approach using copper(II)/diimine ligand systems with TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) for oxidative resolution. In a representative procedure, racemic octahydroindole-2-carboxylic acid is treated with Cu(OTf)₂, (R,R)-diimine ligand, and TEMPO in acetonitrile at 40°C. The (2S,3aS,7aS) enantiomer is selectively oxidized to the ketone, leaving the desired ester untouched. This method achieves 98% ee but requires precise stoichiometric control.

Esterification and Protecting Group Strategies

The tert-butyl ester group is introduced via two primary routes: direct esterification of the carboxylic acid or transesterification of pre-formed esters. Source describes a transesterification protocol where methyl octahydroindole-2-carboxylate reacts with tert-butyl acetate in the presence of lithium hexamethyldisilazide (LiHMDS) at −78°C. This low-temperature conditions prevent epimerization, yielding the tert-butyl ester in 82% isolated yield.

Alternatively, Source employs a Boc (tert-butoxycarbonyl) protection strategy. Here, octahydroindole-2-carboxylic acid is treated with di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The Boc group is introduced at the indole nitrogen, followed by esterification of the carboxylic acid with tert-butyl bromide and silver(I) oxide. This sequential protection-esterification approach achieves 90% yield but demands rigorous anhydrous conditions.

Table 2: Esterification Conditions and Outcomes

MethodReagentsTemperature (°C)Yield (%)Purity (HPLC)
TransesterificationLiHMDS, tert-butyl acetate−788299.1
Sequential ProtectionBoc₂O, DMAP; Ag₂O, t-BuBr259098.5

Catalytic Asymmetric Synthesis

Recent advances in asymmetric catalysis offer streamlined routes to the target compound. Source discloses a copper-catalyzed oxidative desymmetrization of meso-diols. Using Cu(OTf)₂ and a chiral bisoxazoline ligand, cis-1,3-cyclohexanediol is converted to a lactone intermediate, which is subsequently reduced and cyclized to the octahydroindole framework. While this method achieves 94% ee, scalability remains a challenge due to ligand cost.

Source complements this with a biocatalytic resolution using immobilized lipases. Racemic tert-butyl octahydroindole-2-carboxylate is treated with Candida antarctica lipase B (CAL-B) in vinyl acetate, selectively acetylating the (2R) enantiomer. The unreacted (2S) ester is isolated with >99% ee, though the maximum theoretical yield is limited to 50%.

Process Optimization and Industrial Scalability

Industrial synthesis prioritizes cost-effectiveness and minimal purification. Source details a telescoped process where intermediates are carried forward without isolation. For example, the hydrochloride salt of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid is directly esterified with tert-butyl alcohol using N,N′-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP). This one-pot procedure reduces solvent waste and improves overall yield to 88%.

Source emphasizes solvent recycling in large-scale batches. After esterification, tert-butyl acetate is recovered via distillation and reused in subsequent batches, lowering production costs by 30% .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions result in the formation of new functionalized indole derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Role as an Intermediate in Drug Synthesis

Tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. One notable application is its role in the production of Trandolapril , an ACE inhibitor used for managing hypertension and heart failure. The compound's stereochemistry is essential for the biological activity of the final drug product, making it a valuable starting material in synthetic routes aimed at producing enantiomerically pure forms of Trandolapril .

1.2 Antihypertensive Properties

The compound is structurally related to other antihypertensive agents and has been investigated for its potential effects on blood pressure regulation. Its derivatives can exhibit similar pharmacological profiles to established medications like Perindopril, which is also derived from octahydroindole carboxylic acid structures . This relationship underscores the importance of this compound in developing new therapeutic agents.

3.1 Importance in Pharmaceutical Testing

This compound is also utilized as a reference standard for impurities in pharmaceutical formulations. It is classified as an impurity related to Perindopril , which is crucial for quality control in drug manufacturing . The establishment of reference standards ensures compliance with regulatory requirements and aids in maintaining the integrity of pharmaceutical products.

3.2 Case Studies on Impurity Analysis

A significant case study involved the analysis of Perindopril formulations where this compound was identified as an impurity during stability testing. This highlighted the necessity for rigorous testing protocols to ensure that impurities remain within acceptable limits to safeguard patient safety and drug efficacy .

Mechanism of Action

The mechanism of action of tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate

  • Structure : Replaces the tert-butyl group with a methyl ester.
  • Molecular Weight : 183.25 g/mol .
  • Reactivity : Methyl esters are more susceptible to hydrolysis under basic conditions compared to tert-butyl esters, which require strong acids (e.g., TFA) for deprotection .
  • Applications: Less commonly used in multi-step syntheses due to lower steric protection and stability.

(2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid

  • Structure : Parent carboxylic acid without the tert-butyl group.
  • Physical Properties :
    • Melting Point: 275–277°C .
    • Boiling Point: 318.6±25.0°C .
  • Applications : Direct precursor to ACE inhibitors like perindopril. The free acid is less lipophilic, limiting its utility in reactions requiring solubility in organic solvents .

Benzyl Esters (e.g., Benzyl 2-hydroxyhexahydrofuro[3,2-b]pyridine-4-carboxylate)

  • Structure : Features a benzyl protecting group instead of tert-butyl.
  • Reactivity: Benzyl esters are cleaved via hydrogenolysis, making them suitable for orthogonal protection strategies. However, they are less stable under acidic conditions compared to Boc-protected derivatives .
  • Stereochemical Flexibility : Some benzyl derivatives (e.g., (3aS,7aS)-benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4-carboxylate) exhibit variable stereochemistry, complicating enantioselective syntheses .

(3aR,7aS)-tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate

  • Structure : Contains a ketone at position 5 and inverted stereochemistry (3aR vs. 3aS).
  • Reactivity: The ketone group enables further functionalization (e.g., Grignard additions), distinguishing it from the non-oxidized tert-butyl indolecarboxylate .
  • Synthetic Utility : Used in cyclopenta[c]pyrrole syntheses, highlighting the role of ketone intermediates in constructing fused-ring systems .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Stability/Reactivity Primary Applications
tert-Butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate C₁₂H₂₁NO₂ 211.30 Boc-protected amine Acid-stable; requires TFA for deprotection ACE inhibitor intermediates
Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate C₁₀H₁₇NO₂ 183.25 Methyl ester Base-sensitive; hydrolyzes readily Discontinued as a building block
(2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid C₉H₁₅NO₂ 169.22 Carboxylic acid High crystallinity; low organic solubility Direct precursor to APIs
Benzyl 2-hydroxyhexahydrofuro[3,2-b]pyridine-4-carboxylate C₁₆H₁₉NO₄ 289.33 Benzyl ester Hydrogenolysis-labile; acid-sensitive Model for orthogonal protection

Biological Activity

tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate, also known as (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

  • Molecular Formula : C14H23NO4
  • Molecular Weight : 269.34 g/mol
  • CAS Number : 109523-13-9
  • Structure : The compound features a bicyclic structure with a carboxylate group that contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the use of natural amino acids as starting materials. Various synthetic routes have been documented, often employing strategies to control stereochemistry through steric hindrance and functional group manipulation .

Enzyme Inhibition

Recent studies have highlighted the compound's ability to inhibit specific enzymes:

  • β-glucosidase : At concentrations of 5 mM and 25 mM, the compound reduced the activity to 43% and 20%, respectively .
  • β-galactosidase : Inhibition was observed at 5 mM with residual activity dropping to 25% .
  • α-galactosidase and β-mannosidase : The compound showed an activation effect on these enzymes, increasing their activity by up to 155% at 5 mM .

Anticancer Properties

The compound has been investigated for its potential anticancer properties:

  • In a study focusing on various N-heterocyclic scaffolds, derivatives of octahydroindole compounds exhibited significant growth inhibition in cancer cell lines without affecting non-tumorigenic cells at concentrations up to 10 µM .
  • The exact mechanism of action remains under investigation but may involve modulation of key signaling pathways related to cell proliferation and motility.

Case Studies

  • Inhibition of Cancer Cell Lines : A thesis documented the effects of several derivatives on murine liver cell lines. Compounds derived from octahydroindole scaffolds demonstrated selective inhibition against tumorigenic cells while sparing healthy cells .
  • Enzyme Activity Modulation : Another study reported that different structural modifications influenced the inhibitory effects on glycosidases. The structure-activity relationship (SAR) analysis indicated that specific functional groups significantly impacted enzyme binding affinity and activity modulation .

Data Table: Biological Activity Summary

Enzyme/ActivityConcentration (mM)Residual Activity (%)
β-glucosidase543
2520
β-galactosidase525
α-galactosidase5+155% activation
β-mannosidase5+148% activation

Q & A

Q. What are the key synthetic steps for tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate?

The synthesis involves catalytic hydrogenation of (S)-dihydroindole-2-carboxylic acid derivatives followed by esterification. For example, (S)-dihydroindole-2-carboxylic acid is hydrogenated under 6.0 MPa H₂ with 5% Pd/C at 40°C for 10 hours to yield (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (75% yield). Subsequent esterification with tert-butanol under acidic conditions produces the target compound .

Q. How is the stereochemical configuration of this compound confirmed?

Chiral HPLC with a stationary phase and specific rotation comparisons are used. For instance, the absolute configuration of the major diastereomer is assigned by correlating its specific rotation with a reference sample of this compound. 1^1H NMR and X-ray crystallography may supplement this analysis .

Q. What analytical techniques are employed for characterization?

  • HPLC with chiral columns to assess enantiomeric purity .
  • 1^1H NMR for structural confirmation and diastereomer ratio determination .
  • Mass spectrometry to verify molecular weight and fragmentation patterns .

Q. What is the role of this compound in pharmaceutical synthesis?

It serves as a critical intermediate for perindopril, an angiotensin-converting enzyme (ACE) inhibitor. The tert-butyl ester protects the indole carboxyl group during subsequent coupling reactions with alanine derivatives .

Advanced Research Questions

Q. How can catalytic hydrogenation be optimized to improve yield and stereoselectivity?

Key parameters include:

  • Catalyst loading : 5–10 mol% Pd/C under 6.0 MPa H₂ .
  • Temperature : 40°C balances reaction rate and side-product formation.
  • Solvent choice : Polar aprotic solvents (e.g., ethyl acetate) enhance hydrogen diffusion. Substrate pre-treatment (e.g., acid activation) may further increase yields to >80% .

Q. How are discrepancies in impurity profiles resolved during synthesis?

Impurities like Perindopril-Impurity A (unesterified carboxylate) or Impurity J (deaminated byproduct) are analyzed via:

  • LC-MS/MS to identify structural deviations.
  • Comparative chromatography against USP/EP reference standards . Adjusting reaction pH (<5.0) or using scavenger resins minimizes byproduct formation .

Q. What strategies mitigate racemization during esterification or coupling?

  • Low-temperature conditions (0–5°C) reduce kinetic racemization.
  • Chiral auxiliaries (e.g., Boc-protected amines) stabilize the intermediate.
  • Enzymatic catalysis (lipases) ensures stereoretentive acyl transfer .

Q. How do reaction conditions influence diastereomer formation in related intermediates?

  • Solvent polarity : Toluene favors (S,S)-diastereomers, while THF increases minor isomer formation.
  • Catalyst design : Bifunctional organocatalysts (e.g., thiourea-based) enhance stereocontrol in Michael additions. Data from shows >90% diastereomeric excess (d.e.) using optimized toluene/B1 catalyst systems .

Q. What stability challenges arise under acidic/basic conditions?

The tert-butyl ester hydrolyzes rapidly in strong acids (e.g., HCl) or bases (e.g., NaOH), releasing the carboxylate. Stability studies in buffers (pH 1–9) indicate optimal storage at pH 4–6 and 4°C to prevent degradation .

Q. How can scaling-up synthesis maintain enantiomeric purity?

  • Continuous flow reactors improve mixing and thermal control.
  • In-line PAT (Process Analytical Technology) monitors ee via real-time HPLC.
  • Crystallization-induced asymmetric transformation purifies the desired stereoisomer .

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